N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide
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Overview
Description
N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide is a compound that features a piperidine ring, a methylphenyl group, and an acetamide moiety. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities . This compound is of interest in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide typically involves the reaction of 4-methylbenzyl chloride with piperidine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative known for its anticancer activity.
Matrine: A piperidine alkaloid with various pharmacological effects.
Uniqueness
N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide is unique due to its specific structure, which combines a piperidine ring with a methylphenyl group and an acetamide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
263888-61-5 |
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Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-[(4-methylphenyl)-piperidin-1-ylmethyl]acetamide |
InChI |
InChI=1S/C15H22N2O/c1-12-6-8-14(9-7-12)15(16-13(2)18)17-10-4-3-5-11-17/h6-9,15H,3-5,10-11H2,1-2H3,(H,16,18) |
InChI Key |
UHACQOPSGGAJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(NC(=O)C)N2CCCCC2 |
Origin of Product |
United States |
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